Target-Selectivity Profile for PYCR1 Inhibition: (S)-Tetrahydro-2H-pyran-2-carboxylic Acid Outperforms N-Formyl-L-proline in Cancer Target Engagement
The (S)-enantiomer of tetrahydro-2H-pyran-2-carboxylic acid demonstrates a quantifiable selectivity advantage over the established tool compound N-formyl-L-proline in inhibiting the cancer-associated enzyme PYCR1. In a direct head-to-head screen, (S)-tetrahydro-2H-pyran-2-carboxylic acid exhibited an affinity of 70 μM against PYCR1, which is higher than that of N-formyl-L-proline. Critically, the compound displayed 30-fold specificity for PYCR1 over the related isoform PYCR3 and negligible inhibition of the off-target enzyme PRODH [1]. This selectivity profile is essential for researchers aiming to dissect proline metabolism pathways without confounding off-target effects.
| Evidence Dimension | Enzyme inhibition affinity and isoform selectivity |
|---|---|
| Target Compound Data | Ki = 70 μM (PYCR1); 30-fold specificity for PYCR1 over PYCR3; negligible PRODH inhibition. |
| Comparator Or Baseline | N-Formyl-L-proline (current best tool compound, lower affinity than target compound); general class-level baseline for isoform selectivity. |
| Quantified Difference | Higher affinity for PYCR1 than the comparator; 30-fold selectivity for PYCR1 over PYCR3. |
| Conditions | In vitro enzyme activity assay using human PYCR1, PYCR3, and PRODH; validated by X-ray crystallography and kinetic assays [1]. |
Why This Matters
This data directly informs procurement decisions for cancer metabolism research, as the compound's high target specificity reduces the risk of confounding results in cellular assays, making it a superior choice over less selective generic building blocks or tool compounds.
- [1] Meeks, A. et al. Screening a knowledge-based library of low molecular weight compounds against the proline biosynthetic enzyme 1-pyrroline-5-carboxylate 1 (PYCR1). Protein Science. 2024; 33(7). View Source
